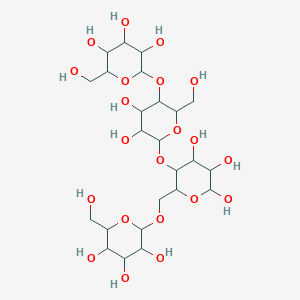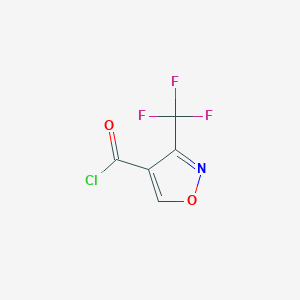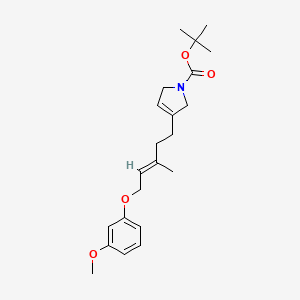![molecular formula C11H15N3O6 B12314313 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2’-O-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in cancer therapy due to their potential anti-metabolic and anti-tumor activities . This compound is particularly interesting because it is a modified nucleoside found in RNA, specifically in transfer RNA (tRNA), where it plays a role in regulating translation and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2’-O-methylcytidine typically involves the modification of cytidine. One common method includes the formylation of 2’-O-methylcytidine. The reaction conditions often require the use of formylating agents such as formic acid or formic anhydride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 5-formyl-2’-O-methylcytidine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This might involve the use of automated synthesizers and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2’-O-methylcytidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
Oxidation: 5-Carboxy-2’-O-methylcytidine.
Reduction: 5-Hydroxymethyl-2’-O-methylcytidine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Formyl-2’-O-methylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.
Biology: Plays a role in the regulation of gene expression and RNA stability.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit DNA methyltransferases.
Mecanismo De Acción
5-Formyl-2’-O-methylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytidine: Another cytidine analog that also inhibits DNA methyltransferases but has different chemical properties and biological effects.
5-Hydroxymethylcytidine: Similar to 5-formyl-2’-O-methylcytidine but with a hydroxymethyl group instead of a formyl group.
5-Carboxycytidine: An oxidized form of 5-formyl-2’-O-methylcytidine with a carboxyl group.
Uniqueness
5-Formyl-2’-O-methylcytidine is unique due to its specific formyl modification, which imparts distinct chemical and biological properties. This modification allows it to participate in unique chemical reactions and biological pathways, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C11H15N3O6 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18) |
Clave InChI |
YBBDRHCNZBVLGT-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)



![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)

